molecular formula C13H9FO2S B2516284 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 929975-30-4

3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B2516284
CAS No.: 929975-30-4
M. Wt: 248.27
InChI Key: XTWCWHWCDDPEAK-SOFGYWHQSA-N
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Description

“3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid” is a compound with the molecular formula C13H9FO2S and a molecular weight of 248.27 . It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a prop-2-enoic acid group and a 4-fluorophenyl group . Thiophene is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

While the specific chemical reactions involving “this compound” are not detailed in the available literature, thiophene derivatives in general are known to undergo a variety of reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds like 2-Fluoro-4-bromobiphenyl, an intermediate for flurbiprofen production, highlights the significance of fluorinated compounds in synthesizing anti-inflammatory drugs. The development of practical synthesis methods for such compounds is crucial for pharmaceutical manufacturing, offering a foundation for creating similar complex molecules (Yanan Qiu et al., 2009).

Biological Activity

Thiophene analogues, due to their structural resemblance to carcinogenic compounds, have been evaluated for potential carcinogenicity. This research underscores the importance of structural analysis in developing safer therapeutic agents and understanding the biological impact of heterocyclic compounds (J. Ashby et al., 1978).

Environmental Degradation and Analysis

Studies on the microbial degradation of polyfluoroalkyl chemicals, which may include fluorinated compounds like the one , shed light on the environmental fate of these persistent pollutants. Understanding the degradation pathways and the role of microbial processes is key to assessing and mitigating the environmental impact of fluorinated organic compounds (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Pharmacological Applications

The study of fluorinated pyrimidines in cancer treatment reflects the broader relevance of fluorinated compounds in medicinal chemistry. Fluorine modification can significantly affect the biological activity of pharmaceuticals, offering insights into the design of more effective therapeutic agents (W. Gmeiner, 2020).

Future Directions

The future directions for research on “3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid” and similar thiophene derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities .

Properties

IUPAC Name

(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWCWHWCDDPEAK-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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